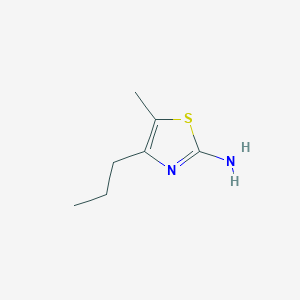

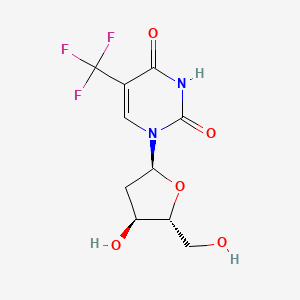

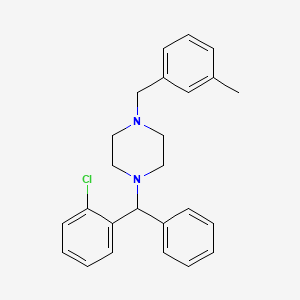

![molecular formula C11H13N3O2S B3330543 Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate CAS No. 717840-40-9](/img/structure/B3330543.png)

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

説明

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a compound that has been used in the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest . It is a part of the pyridazine and its related compounds, which have received much attention due to their reactions, synthetic and effective biological importance .

Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate 1 with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate 2 . This intermediate is then reacted directly without purification .Molecular Structure Analysis

The molecular formula of this compound is C18H18N4O2S .Chemical Reactions Analysis

This compound is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines and azepine derivatives .Physical And Chemical Properties Analysis

The compound appears as brown crystals . It has a melting point of 125–127 °C . The IR (KBr, cm −1) values are 3056 (CH arom), 1658 (C=O), 1519, 1437 (NO 2) .科学的研究の応用

Chemical Synthesis and Reactivity

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a compound of interest in chemical research, particularly in the synthesis of novel organic compounds. For instance, the reaction of 5-aminolevulinic acid with acetaldehyde produces a derivative, highlighting the reactivity of similar compounds under certain conditions, which can lead to the formation of stable products at neutral pH. This type of reaction is significant for understanding the chemical behavior of related compounds and their potential applications in synthesizing new molecules with specific functions (Suzuki et al., 2015).

Pharmacological Potential

Compounds structurally related to this compound have been explored for their pharmacological properties. For example, pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, indicating the potential of such compounds in therapeutic applications. The study found that certain pyrazole compounds exhibited significant antidepressant activity, comparable to or even surpassing traditional treatments like imipramine, and showed notable protective effects against seizures induced by pentylenetetrazole (Abdel‐Aziz et al., 2009).

Biological Activities and Applications

The exploration of thieno and pyridazine derivatives extends into biological studies, revealing diverse activities that could be leveraged for various applications. For example, certain pyrimidine derivatives have been synthesized and shown to possess cardiotonic activity, suggesting their potential in developing treatments for heart-related conditions. The structure-activity relationship of these compounds provides insights into designing more effective cardiotonic agents with specific molecular features (Dorigo et al., 1996).

作用機序

Target of Action

Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a novel derivative of pyrimidothienopyridazine Similar compounds have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, and herbicidal activities . Therefore, it’s plausible that this compound may interact with a variety of targets depending on the context of its application.

Mode of Action

It’s synthesized through a versatile method involving the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This results in the formation of an ethoxymethyleneamino intermediate, which is then reacted further

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it’s likely that multiple pathways could be influenced. These could potentially include pathways related to microbial growth, cell division, and metabolic processes, among others.

Result of Action

Derivatives of pyrimidothienopyridazine have shown promising inhibitory activity against gram-positive bacteria and potent inhibition against fungi . Therefore, it’s plausible that this compound may exert similar effects.

将来の方向性

Given the promising antimicrobial activity of some of the target compounds bearing the sulfonamide group , future research could focus on further exploring the potential applications of Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate and its derivatives in the field of medicinal chemistry.

特性

IUPAC Name |

ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-4-16-11(15)9-8(12)7-5(2)6(3)13-14-10(7)17-9/h4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWLTAWIRLYKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=NC(=C2C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

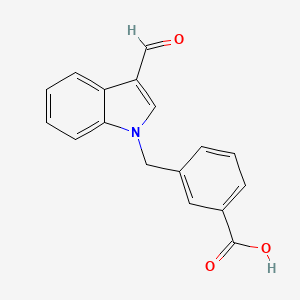

![1,3,5-Tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene](/img/structure/B3330475.png)

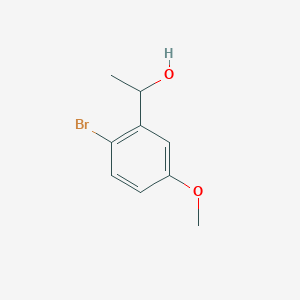

![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3330494.png)

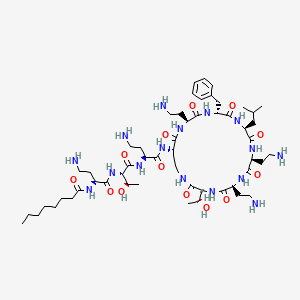

![(1S,4R,5R,6R)-5,6-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3330498.png)

![N-cyclopentyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B3330518.png)

![1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3330530.png)